2,3-Diethylsuccinic acid
CAS No.: 1186-79-4
Cat. No.: VC20947582
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1186-79-4 |
---|---|
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
IUPAC Name | 2,3-diethylbutanedioic acid |
Standard InChI | InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Standard InChI Key | KJXMXCRSMLOXBM-UHFFFAOYSA-N |
SMILES | CCC(C(CC)C(=O)O)C(=O)O |
Canonical SMILES | CCC(C(CC)C(=O)O)C(=O)O |
Introduction
Synthesis and Preparation Methods
Laboratory Synthesis
An interesting aspect of 2,3-Dimethylsuccinic acid is its conformational behavior. Research indicates that the anti-conformer is generally favored and is shown as the standard structure in chemical databases such as PubChem . This preference is likely due to the minimization of steric repulsions between the methyl groups when they are positioned on opposite sides of the molecule.
Hydrogen Bonding Possibilities
Applications in Research and Industry
Chemical Research Applications
2,3-Dimethylsuccinic acid serves as a useful research chemical with applications in various fields of chemical investigation . Its well-defined structure and reactivity make it valuable for studies in organic synthesis and stereochemistry.
Chelation Applications
One of the most significant applications of 2,3-Dimethylsuccinic acid is in chelation therapy. The compound has been identified as a chelator with potential for binding and removing heavy metal ions from biological systems .
Biological Effects and Therapeutic Applications
Chelating Properties in Biological Systems
Research has demonstrated that 2,3-Dimethylsuccinic acid (DMSA) exhibits significant chelating properties that make it effective in binding and facilitating the elimination of heavy metals from biological systems . This property has important implications for treating heavy metal toxicity.
Protective Effects Against Lead Toxicity
A notable study published in 2022 investigated the protective effects of 2,3-Dimethylsuccinic acid against lead-induced oxidative stress in Nile tilapia (Oreochromis niloticus) . The research demonstrated that DMSA supplementation in fish diets at levels of 30 mg/kg significantly reduced lead residues in tissues and mitigated the oxidative damage caused by lead exposure .
Parameter | Effect of DMSA Supplementation on Lead-Exposed Fish |
---|---|
Malondialdehyde (MDA) | Decreased |
Lead Residue in Tissues | Decreased |
Glutathione (GSH) | Increased |
Glutathione-s-transferase (GST) | Increased |
Glutathione peroxidase (GPx) | Increased |
Superoxide dismutase (SOD) | Increased |
Catalase (CAT) | Increased |
Total antioxidant capacity (TAC) | Increased |
Glucose 6-phosphate dehydrogenase (G6PD) | Improved activity |
Lactate dehydrogenase (LDH) | Improved activity |
Histopathological findings | Improved tissue structure |
2,3-Dimethylsuccinic acid is well-documented in chemical databases and reference collections. The compound is registered with various identifiers that facilitate its tracking and referencing in scientific literature :
Database/Registry | Identifier |
---|---|
CAS Registry Number | 13545-04-5 |
MDL Number | MFCD00002657 |
PubChem CID | 11848 |
Beilstein Registry Number | 1723930 |
IUPAC Standard InChIKey | KLZYRCVPDWTZLH-UHFFFAOYSA-N |
Chemical Definition
According to the Chemical Entities of Biological Interest (ChEBI) database, 2,3-dimethylsuccinic acid is defined as "an alpha,omega-dicarboxylic acid that is succinic acid substituted by two methyl groups at positions 2 and 3 respectively. It has a role as a chelator. It is functionally related to a succinic acid. It is a conjugate acid of a 2,3-dimethylsuccinate(2-)."
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